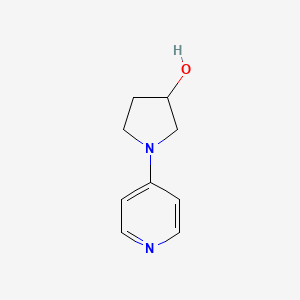
1-(Pyridin-4-yl)pyrrolidin-3-ol
Cat. No. B1370440
Key on ui cas rn:
116721-57-4
M. Wt: 164.2 g/mol
InChI Key: HHYWFIGUFNRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06635657B1
Procedure details


A mixture of 3-hydroxypyrrolidine (9.9 g, 113.64 mmol), 4-bromopyridinium hydrochloride (22.098 g, 113.64 mmol), triethylamine (47.5 mL, 341.0 mmol) and 3:1 ethanol:water (150 mL), in a pressure tube reaction vessel, was purged with nitrogen and sealed. The mixture was heated to 150° C. for 96 hours and cooled. The solvent was evaporated and ethyl acetate (50 mL) was added. After trituration, the organic solvent was decanted off and saved. Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid. The mixture was shaken vigorously and was filtered with water and methylene chloride wash to give the title compound as an off-white solid. The organic supernatant and the methylene chloride and water washes were combined. This mixture was extracted with methylene chloride. The organic layer was sodium sulfate dried and concentrated. The residue was triturated with methylene chloride and the solid was filtered. This solid was combined with the solid from above and vacuum dried (100° C. at 133 Pa for 14 hours) to give the title compound as an off-white solid (8.52 g, 46%).

Name
4-bromopyridinium hydrochloride
Quantity
22.098 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.Cl.Br[C:9]1[CH:14]=[CH:13][NH+:12]=[CH:11][CH:10]=1.C(N(CC)CC)C>C(O)C>[N:12]1[CH:13]=[CH:14][C:9]([N:4]2[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]2)=[CH:10][CH:11]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CNCC1
|
|
Name
|
4-bromopyridinium hydrochloride
|
|
Quantity
|
22.098 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=CC=[NH+]C=C1
|
|
Name
|
|
|
Quantity
|
47.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was shaken vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
water (150 mL), in a pressure tube reaction vessel, was purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (50 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After trituration, the organic solvent was decanted off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered with water and methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)N1CC(CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

